1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine
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Description
1,4-Bis(5-bromo-2-methoxybenzenesulfonyl)-2-methylpiperazine is a useful research compound. Its molecular formula is C19H22Br2N2O6S2 and its molecular weight is 598.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Behavior
- Bromination of bis(3,4-dimethoxyphenyl)methanone led to products with mono, di, tri, and tetra bromination under different conditions. Reduction and demethylation reactions of these products were performed to obtain natural products and derivatives with effective antioxidant power, showcasing the compound's potential in chemical synthesis and as precursors for natural product derivatives with significant antioxidant activities (Balaydın et al., 2010).
Potential Biological Activities
- The synthesis of triazenopyrazole derivatives as potential inhibitors of HIV-1 was explored, demonstrating the compound's relevance in the development of novel therapeutic agents. Although specific derivatives showed moderate activity, the research highlights the potential use of related compounds in drug discovery for HIV-1 treatment (Larsen et al., 1999).
- Several new derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryamino pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) and their cyclized products were synthesized and evaluated as potential inhibitors of 15-lipoxygenase (15-LO), with some derivatives showing promising IC50 values, indicating potential therapeutic applications (Asghari et al., 2016).
Properties
IUPAC Name |
1,4-bis[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Br2N2O6S2/c1-13-12-22(30(24,25)18-10-14(20)4-6-16(18)28-2)8-9-23(13)31(26,27)19-11-15(21)5-7-17(19)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRNJQDBJWPESF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC)S(=O)(=O)C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Br2N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.